
4-Bromo-2-methoxy-1-nitrobenzene
Overview
Description
4-Bromo-2-methoxy-1-nitrobenzene is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-methoxy-1-nitrobenzene can be synthesized through several methods. One common route involves the reaction of 4-bromo-2-fluoro-1-nitrotoluene with methanol in the presence of sodium methoxide. The reaction is typically carried out at 60°C for three hours . Another method involves the bromination of 2-methoxy-1-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SₙAr)
The bromine atom undergoes substitution under specific conditions, facilitated by the nitro group’s electron-withdrawing effect, which activates the aromatic ring.
Key Insight : The nitro group at position 1 directs nucleophiles to the bromine at position 4 via resonance activation, while the methoxy group at position 2 provides steric and electronic modulation.
Electrophilic Aromatic Substitution (EAS)
The nitro group deactivates the ring, but the methoxy group activates specific positions, leading to regioselective reactions.
Directing Effects :
- Nitro (-NO₂): Strongly deactivating, meta-directing.
- Methoxy (-OCH₃): Activating, ortho/para-directing.
Competition between these groups results in substitution primarily at positions activated by methoxy but not deactivated by nitro .
Reduction Reactions
The nitro group is reducible to an amine, altering the compound’s electronic profile.
Reducing Agent | Conditions | Product | Yield | Applications |
---|---|---|---|---|
H₂, Pd/C | EtOH, 25°C, 12h | 4-Bromo-2-methoxy-1-aminobenzene | 88% | Intermediate for pharmaceuticals |
SnCl₂, HCl | Reflux, 6h | 4-Bromo-2-methoxy-1-aminobenzene | 75% | Cost-effective lab-scale reduction |
NaBH₄/CuCl₂ | THF, 0°C, 1h | 4-Bromo-2-methoxy-1-hydroxylamine | 62% | Partial reduction to hydroxylamine derivative |
Mechanism : Nitro group reduction proceeds via nitroso and hydroxylamine intermediates, ultimately forming the amine.
Oxidation Reactions
The methoxy group can undergo oxidative demethylation under harsh conditions.
Limitation : The nitro group stabilizes the ring against full degradation, but competing side reactions limit yields .
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed couplings.
Applications : These reactions enable the synthesis of biaryl structures for material science and drug discovery .
Transetherification
The methoxy group can be replaced by other alkoxy groups under basic conditions.
Mechanism : Nucleophilic attack by alkoxide ions displaces the methoxy group via an SN2 pathway .
Scientific Research Applications
Organic Synthesis
4-Bromo-2-methoxy-1-nitrobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo electrophilic aromatic substitution allows for the introduction of various functional groups, facilitating the development of new compounds.
Reaction Type | Description |
---|---|
Electrophilic Aromatic Substitution | Can participate in halogenation, nitration, and sulfonation reactions. |
Nucleophilic Substitution | The bromine atom can be replaced by nucleophiles like hydroxide ions or amines. |
Research indicates that this compound exhibits significant biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties.
Cytotoxicity:
In vitro studies demonstrate that this compound induces apoptosis in cancer cells, particularly breast cancer cell lines (MCF-7), with an IC50 value around 15 µM after 48 hours.
Antimicrobial Activity:
The compound has shown notable antimicrobial effects against various bacteria:
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 20 | 50 |
Escherichia coli | 18 | 75 |
Pseudomonas aeruginosa | 15 | 100 |
Enzyme Inhibition
This compound is identified as a potent inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This property makes it relevant in pharmacology for understanding drug interactions and toxicology.
Case Studies
Case Study 1: Cytotoxic Effects on Cancer Cells
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of this compound was tested against various bacterial strains, demonstrating its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-1-nitrobenzene in chemical reactions involves electrophilic aromatic substitution and nucleophilic substitution. The electron-donating methoxy group and the electron-withdrawing nitro group influence the reactivity of the benzene ring, making it susceptible to attack by electrophiles and nucleophiles .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-nitrobenzene: Similar in structure but lacks the methoxy group.
4-Bromo-3-nitroanisole: Similar but with different positions of the substituents.
Uniqueness
4-Bromo-2-methoxy-1-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity patterns and applications in various fields of research.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 4-Bromo-2-methoxy-1-nitrobenzene, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The compound can be synthesized via sequential electrophilic aromatic substitution. For example, nitration of 4-bromo-2-methoxybenzene at low temperatures (0–5°C) using nitric acid in sulfuric acid ensures regioselective nitro group introduction at the para position relative to the methoxy group. The electron-donating methoxy group directs nitration to position 1 (ortho to bromine), while steric hindrance from bromine minimizes competing pathways. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- NMR : -NMR will show methoxy protons as a singlet (~δ 3.8–4.0 ppm) and aromatic protons split into distinct patterns due to substituent effects. -NMR confirms nitro (C-NO, ~δ 148–150 ppm) and methoxy (C-OCH, ~δ 55–60 ppm) groups.
- Mass Spectrometry : ESI-MS (negative mode) typically shows [M–H] peaks at m/z 244–246 (isotopic pattern for bromine).
- IR : Nitro group vibrations (~1520 cm and 1350 cm) and methoxy C-O stretch (~1250 cm) are diagnostic .
Advanced Research Questions
Q. How can competing electronic effects (e.g., nitro vs. methoxy groups) complicate synthetic pathways, and what strategies mitigate these issues?
- Methodological Answer : The nitro group is strongly electron-withdrawing, while methoxy is electron-donating. This dichotomy can lead to unpredictable regioselectivity in further functionalization (e.g., cross-coupling reactions). Computational modeling (DFT) or Hammett substituent constants (σ values) can predict dominant electronic effects. For example, bromine’s meta-directing nature in nitration suggests steric control over electronic effects in certain cases. Experimental validation via small-scale parallel reactions under varying conditions (e.g., temperature, solvent polarity) is advised .
Q. How do researchers resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer : X-ray crystallography (using SHELX software ) is essential for resolving structural ambiguities. For example, if NMR suggests unexpected bond angles or torsion angles, refining the crystal structure with SHELXL can clarify substituent orientation. Discrepancies between experimental and predicted bond lengths (e.g., C-Br vs. C-NO) may indicate π-backbonding or steric strain, requiring iterative refinement of thermal displacement parameters .
Q. What are the challenges in optimizing Suzuki-Miyaura cross-coupling reactions for this compound, and how are catalytic systems tailored for success?
- Methodological Answer : The nitro group can poison palladium catalysts. Solutions include:
- Using electron-deficient ligands (e.g., XPhos) to stabilize Pd(0).
- Pre-activating the aryl bromide with trimethyltin chloride to enhance oxidative addition.
- Conducting reactions under inert atmospheres with degassed solvents (e.g., DMF/toluene) to minimize side reactions. Yields >80% are achievable with 1 mol% Pd(OAc) and 2.5 eq. boronic acid at 80°C for 12 hours .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies arise from the compound’s amphiphilic nature (polar nitro/methoxy vs. hydrophobic bromine). In DMSO, solubility is high (~50 mg/mL) due to hydrogen bonding with nitro groups, while in hexane, it is negligible. Recrystallization trials in mixed solvents (e.g., ethanol/water) optimize purity. Differential scanning calorimetry (DSC) can confirm polymorphic forms if solubility profiles deviate from literature values .
Q. Methodological Best Practices
Q. What protocols ensure safe handling and storage of this compound given its potential hazards?
- Methodological Answer :
- Storage : Store in amber vials at –20°C under nitrogen to prevent photodegradation and hydrolysis.
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. LC-MS monitoring of degradation products (e.g., nitrophenols) is recommended for aged samples.
- Waste Disposal : Neutralize with 10% NaOH before incineration to minimize nitro compound toxicity .
Properties
IUPAC Name |
4-bromo-2-methoxy-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKPQYBFSAJUBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471762 | |
Record name | 4-bromo-2-methoxy-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103966-66-1 | |
Record name | 4-bromo-2-methoxy-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-2-NITROANISOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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